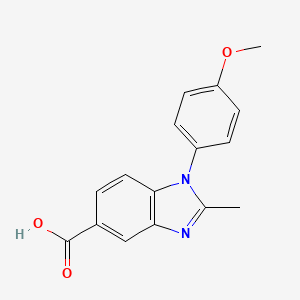

1-(4-methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid

Description

1-(4-methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid is a heterocyclic compound that features a benzimidazole core substituted with a methoxyphenyl group and a carboxylic acid group

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-10-17-14-9-11(16(19)20)3-8-15(14)18(10)12-4-6-13(21-2)7-5-12/h3-9H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTZZQAFAOSRML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3=CC=C(C=C3)OC)C=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid typically involves the following steps:

Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 1-(4-hydroxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 1-(4-methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid typically involves multi-step organic reactions. The process generally includes:

- Formation of the benzimidazole core through the condensation of o-phenylenediamine with appropriate carboxylic acids.

- Introduction of the methoxyphenyl group via electrophilic substitution.

- Final modifications to ensure the desired carboxylic acid functionality.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent:

- A study published in PubMed demonstrated that derivatives of benzimidazole, including this compound, exhibited significant cytotoxicity against leukemic cells. Specifically, one derivative induced maximum cell death with an IC(50) value of 3 µM, suggesting strong antiproliferative effects against cancer cells .

- The mechanism of action appears to involve cell cycle arrest at the S/G2 phase and activation of apoptosis pathways. Key indicators include downregulation of cyclin-dependent kinase 2 (CDK2), Cyclin B1, and proliferating cell nuclear antigen (PCNA), along with upregulation of anti-apoptotic proteins and cleavage of poly(ADP-ribose) polymerase (PARP) .

Potential for Other Therapeutic Uses

Beyond oncology, there is emerging interest in exploring the compound's effects on other conditions:

- Anti-inflammatory Effects : Some benzimidazole derivatives have shown promise in reducing inflammation markers, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary studies indicate that similar compounds may possess antibacterial properties, warranting further investigation into their efficacy against various pathogens.

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Study 1 (2009) | Induced apoptosis in leukemic cells; IC(50) = 3 µM | Potential anticancer agent |

| Study 2 | Demonstrated anti-inflammatory properties in vitro | Possible treatment for inflammatory diseases |

| Study 3 | Exhibited antimicrobial activity against specific bacterial strains | Potential use in infection control |

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

1-(4-methoxyphenyl)-1H-indole-5-carboxylic acid: Similar structure but with an indole core instead of benzimidazole.

1-(4-methoxyphenyl)-1H-imidazole-5-carboxylic acid: Similar structure but with an imidazole core.

Uniqueness

1-(4-methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the carboxylic acid group allows for versatile functionalization and potential interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(4-Methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid is a benzimidazole derivative that has garnered attention for its diverse biological activities. Benzimidazole compounds are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.

- Molecular Formula : C₁₆H₁₄N₂O₃

- CAS Number : 442531-47-7

- Structural Characteristics : The compound features a methoxy group on the phenyl ring and a carboxylic acid functional group, which are crucial for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study synthesized various derivatives of benzimidazole and evaluated their effects on leukemic cells. Among these derivatives, one compound demonstrated an IC50 value of 3 µM, indicating potent cytotoxicity against these cancer cells. The mechanism of action involved S/G2 cell cycle arrest and apoptosis induction, characterized by the downregulation of cyclin-dependent kinase 2 (CDK2) and upregulation of pro-apoptotic proteins .

Antimicrobial Activity

Benzimidazole derivatives have also shown promise as antimicrobial agents. A broader review of benzimidazole compounds highlighted their effectiveness against various pathogens, including bacteria and fungi. The structural features of these compounds contribute to their ability to inhibit microbial growth by disrupting cellular processes .

Anti-inflammatory Effects

In vivo studies have demonstrated that certain benzimidazole derivatives possess anti-inflammatory properties. For instance, compounds derived from benzimidazole have been shown to reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Study on Leukemic Cells

A notable study focused on the synthesis and evaluation of benzimidazole derivatives, including this compound. The study found that this compound could induce significant cell death in leukemic cells through apoptosis mechanisms involving DNA damage and cell cycle arrest .

Comprehensive Pharmacological Evaluation

Another research effort synthesized a series of substituted benzimidazoles and assessed their pharmacological profiles. The results indicated that several derivatives exhibited moderate to high cytotoxicity against various cancer cell lines, with some compounds showing antioxidant activity as well .

Data Summary

| Activity | IC50 Value | Mechanism |

|---|---|---|

| Anticancer (Leukemia) | 3 µM | S/G2 phase arrest, apoptosis induction |

| Antimicrobial | Varies | Disruption of microbial cellular processes |

| Anti-inflammatory | Significant | Reduction of inflammation in animal models |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.